molecular formula C40H61NO B1150374 Arachidonic Acid Leelamide

Arachidonic Acid Leelamide

Cat. No.: B1150374
M. Wt: 571.9 g/mol
InChI Key: PWAMXBSJCUBDIV-IARAYIMMSA-N
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Description

Arachidonic acid leelamide is a compound derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. It is an amide analog of leelamine, a naturally occurring diterpene. This compound has garnered interest due to its potential biological activities, particularly its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid leelamide typically involves the amidation of arachidonic acid with leelamine. This reaction can be catalyzed by various agents, such as carbodiimides, which facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Arachidonic acid leelamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Arachidonic acid leelamide has several scientific research applications:

Mechanism of Action

Arachidonic acid leelamide exerts its effects primarily through the inhibition of phospholipase A2, an enzyme responsible for releasing arachidonic acid from phospholipids. This inhibition prevents the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it may interact with cannabinoid receptors, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Arachidonic acid leelamide is unique due to its dual nature, combining the structural features of arachidonic acid and leelamine. This combination allows it to inhibit phospholipase A2 and potentially interact with cannabinoid receptors, providing a multifaceted approach to modulating inflammation .

Properties

Molecular Formula

C40H61NO

Molecular Weight

571.9 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C40H61NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-38(42)41-32-39(4)29-23-30-40(5)36-27-25-34(33(2)3)31-35(36)26-28-37(39)40/h10-11,13-14,16-17,19-20,25,27,31,33,37H,6-9,12,15,18,21-24,26,28-30,32H2,1-5H3,(H,41,42)/b11-10-,14-13-,17-16-,20-19-/t37-,39-,40+/m0/s1

InChI Key

PWAMXBSJCUBDIV-IARAYIMMSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)C)C)C

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C

Appearance

Assay:≥95%A solution in ethanol

Synonyms

1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-5Z,8Z,11Z,14Z-eicosatetraenamide

Origin of Product

United States

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